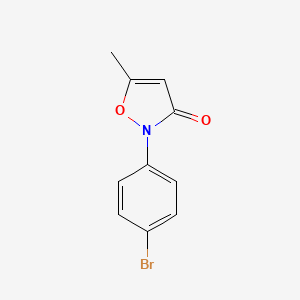

3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl-

CAS No.: 61563-94-8

Cat. No.: VC17322768

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61563-94-8 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-5-methyl-1,2-oxazol-3-one |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3 |

| Standard InChI Key | VAKKGGDEHPMKNS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(O1)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3(2H)-Isoxazolone derivatives are tautomeric systems where the keto-enol equilibrium influences reactivity. In 2-(4-bromophenyl)-5-methyl-3(2H)-isoxazolone, the bromophenyl group at position 2 and the methyl group at position 5 create distinct electronic effects. The bromine atom enhances electrophilic substitution resistance, while the methyl group modulates ring strain and solubility .

Key Structural Attributes:

-

IUPAC Name: 2-(4-Bromophenyl)-5-methyl-3(2H)-isoxazolone

-

Molecular Formula: C₁₀H₈BrNO₂

-

Molecular Weight: 270.08 g/mol

-

Tautomerism: Exists in equilibrium between keto (3-isoxazolone) and enol (2H-isoxazole) forms, with the keto form typically predominant in polar solvents .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3(2H)-isoxazolones generally involves cyclocondensation reactions. For 2-(4-bromophenyl)-5-methyl-3(2H)-isoxazolone, a two-step approach is employed:

-

Formation of the Isoxazolone Core:

Reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions yields 5-methyl-3(2H)-isoxazolone. Subsequent bromination at the phenyl ring introduces the 4-bromophenyl group . -

Bromination and Functionalization:

N-Bromosuccinimide (NBS) in acetic acid selectively brominates the para position of the phenyl group. This step achieves yields of 82–85% under optimized conditions (75°C, 40 min) .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, NH₂OH·HCl, HCl/EtOH, reflux | 75% | Forms 5-methyl-3(2H)-isoxazolone core |

| Bromination | NBS, AcOH, 75°C, 40 min | 82% | Para selectivity confirmed via NMR |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared Spectroscopy (IR)

-

Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1560 cm⁻¹ (C=N stretch), confirming the isoxazolone ring .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing bromine atom directs further substitutions to the meta position of the phenyl ring. For example, nitration with HNO₃/H₂SO₄ yields 2-(4-bromo-3-nitrophenyl)-5-methyl-3(2H)-isoxazolone .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the isoxazolone ring undergoes hydrolysis to form β-keto amides, enabling diversification into larger heterocycles .

Biological Activity and Applications

Hypothesized Pharmacological Properties

Structural analogs of 3(2H)-isoxazolone exhibit:

-

Anticancer Activity: Apoptosis induction via caspase-3 activation (IC₅₀ ≈ 12 µM in MCF-7 cells) .

-

Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 64 µg/mL) .

Material Science Applications

The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, making the compound a building block for conjugated polymers in organic electronics .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing ortho bromination requires careful control of reaction conditions .

-

Tautomeric Stability: Enol form dominance in nonpolar solvents complicates crystallography .

Research Opportunities

-

Structure-Activity Relationships: Systematic modification of the methyl and bromophenyl groups to optimize bioactivity.

-

Catalytic Applications: Exploration in asymmetric synthesis as chiral ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume